1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one
Description
This compound is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety and a 3,5-dimethylphenoxy-propan-1-one group. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with kinase or bromodomain inhibition due to its ability to engage in hydrogen bonding and π-π stacking interactions with target proteins . The piperazine linker enhances solubility and pharmacokinetic (PK) properties, while the 3,5-dimethylphenoxy group may influence lipophilicity and target selectivity.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-10-15(2)12-17(11-14)28-16(3)20(27)25-8-6-24(7-9-25)19-5-4-18-22-21-13-26(18)23-19/h4-5,10-13,16H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUOMTTVHXSUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolo-pyridazine moiety
- A piperazine ring
- A phenoxy group
This unique combination of structural elements is believed to contribute to its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to significant physiological effects. Notably, the compound has shown promise in the following areas:
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit tumor growth by targeting specific cancer cell lines.
- Antimicrobial Properties : The presence of nitrogenous heterocycles in its structure suggests potential efficacy against bacterial and fungal pathogens.
Biological Activity Data
The following table summarizes key findings from studies on related compounds and their biological activities:
| Compound Name | Target | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| 22i | A549 (Lung Cancer) | 0.83 ± 0.07 | Antitumor |
| 22i | MCF-7 (Breast Cancer) | 0.15 ± 0.08 | Antitumor |
| 22i | HeLa (Cervical Cancer) | 2.85 ± 0.74 | Antitumor |
| 47f | HCT-116 (Colon Carcinoma) | 6.2 | Antitumor |
| 76a | Pathogenic Bacteria | N/A | Antibacterial |
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally similar compounds:
- Antitumor Activity : A study on [1,2,4]triazolo[4,3-a]pyrazine derivatives revealed that compound 22i exhibited excellent anticancer properties against multiple cell lines with low IC50 values, indicating high potency against cancer cells .
- Antimicrobial Effects : Research on triazole derivatives has shown significant antibacterial and antifungal activities compared to standard antibiotics. For instance, compound 76a displayed robust antibacterial properties against various pathogens .
- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may inhibit specific kinases or enzymes involved in cancer progression and microbial resistance .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related triazolopyridazine derivatives and other heterocyclic systems (Table 1).
Table 1: Structural Comparison of Key Analogues
Key Findings
Triazolopyridazines are more planar, favoring interactions with bromodomains . In contrast, heterocyclic amines like IQ () are fused imidazoquinolines with carcinogenic properties, underscoring the importance of substituent selection for therapeutic vs. toxic outcomes .
Substituent Effects: Piperazine vs. Piperidine: The target compound’s piperazine linker (vs. AZD5153’s piperidine) may alter solubility and metabolic stability. Piperazine’s basic nitrogen could enhance aqueous solubility .
Pharmacological Activity: BET Inhibition: AZD5153 achieves BRD4 inhibition with IC50 <10 nM and demonstrates bivalent binding, enhancing potency . Toxicity Profile: Unlike heterocyclic amines in , triazolopyridazines like AZD5153 and the target compound are designed for therapeutic selectivity, minimizing genotoxic risks .
Table 2: Inferred Pharmacological Comparison
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine system is typically constructed via cyclocondensation reactions. A proven method involves reacting 3-aminopyridazine-4-carboxylic acid derivatives with thiocarbohydrazide under reflux in phosphoryl chloride (POCl₃), yielding 6-chloro-triazolo[4,3-b]pyridazine. For instance, heating thiocarbohydrazide with benzilic acid at 160–170°C generates triazolo-thiadiazole intermediates, which can be adapted for pyridazine systems. The reaction proceeds via initial hydrazide formation, followed by POCl₃-mediated cyclodehydration to annulate the triazole ring.
Alternative Cyclization Strategies
Recent advances employ ketene dithioacetals as cyclizing agents. For example, treating 3-amino-4(3H)-quinazolinethiones with ketene dithioacetals in acetic acid produces mesoionic thiadiazoloquinazolines, a method extensible to pyridazine substrates. This approach avoids harsh conditions, achieving yields >70% while preserving functional group tolerance.
Functionalization of Piperazine
Piperazine Synthesis and Activation
Piperazine is synthesized via high-pressure ammonolysis of ethanolamine at 150–200°C using nickel or cobalt catalysts. The resulting piperazine is often protected as its tert-butyloxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps. For the target compound, N-alkylation of piperazine with 6-chloro-triazolo[4,3-b]pyridazine in dimethylformamide (DMF) at 80°C introduces the heterocyclic moiety. This SNAr reaction requires catalytic potassium iodide to enhance nucleophilicity, achieving 85–90% conversion.
Piperazine Coupling to Propan-1-one Fragments
The secondary amine of piperazine reacts with α-bromoketones to form C–N bonds. For instance, 2-(3,5-dimethylphenoxy)propan-1-one is synthesized via Williamson etherification of 3,5-dimethylphenol with ethyl bromoacetone, followed by oxidation to the ketone. Subsequent acylation of piperazine with this ketone using EDCl/HOBt in dichloromethane affords the final linkage.
Assembly of 2-(3,5-Dimethylphenoxy)propan-1-one
Williamson Ether Synthesis
The phenoxypropanone fragment is prepared by reacting 3,5-dimethylphenol with ethyl bromoacetone in acetone under basic conditions (K₂CO₃, 60°C). The intermediate ethyl ether is hydrolyzed to the ketone using HCl/EtOH (1:1), yielding 2-(3,5-dimethylphenoxy)propan-1-one in 78% yield.
Friedel-Crafts Acylation
An alternative route employs Friedel-Crafts acylation of 3,5-dimethylphenol with propionyl chloride in the presence of AlCl₃. However, this method suffers from poor regioselectivity (<50% yield) due to competing ortho/para acylation.
Final Coupling and Global Synthesis
Convergent Approach
The triazolo-pyridazine-piperazine and phenoxypropanone fragments are coupled via a nucleophilic acyl substitution. The piperazine nitrogen attacks the activated carbonyl of 2-(3,5-dimethylphenoxy)propan-1-one (activated as its acid chloride using SOCl₂). Reaction in anhydrous THF at 0°C affords the target compound in 65% yield after recrystallization from ethanol.
Linear Synthesis
An alternative linear sequence involves:
- Synthesis of 6-chloro-triazolo[4,3-b]pyridazine.
- N-Alkylation with piperazine.
- Acylation with 2-(3,5-dimethylphenoxy)propanoyl chloride.
This route achieves comparable yields (60–68%) but requires stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.82 (d, J=8.4 Hz, 1H, pyridazine-H), 6.94 (s, 2H, Ar-H), 4.21 (q, J=6.8 Hz, 1H, CH), 3.72–3.68 (m, 4H, piperazine-H), 2.98–2.94 (m, 4H, piperazine-H), 2.31 (s, 6H, CH₃), 1.52 (d, J=6.8 Hz, 3H, CH₃).
13C NMR (100 MHz, DMSO-d₆): δ 195.2 (C=O), 158.1 (C-O), 147.3 (triazole-C), 132.5–112.4 (Ar-C), 52.1 (piperazine-C), 45.8 (CH), 21.3 (CH₃).
Comparative Yields
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Convergent Approach | 65 | 98.5 |
| Linear Synthesis | 68 | 97.8 |
| Friedel-Crafts Route | 48 | 89.3 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Multi-step synthesis routes involving nucleophilic substitution and cyclization reactions are typically employed. Key steps include coupling the triazolo-pyridazine core with a piperazine moiety under reflux in ethanol or dimethylformamide (DMF) . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound from intermediates and by-products . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions like hydrolysis of the ketone group .
Q. What advanced analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the triazolo-pyridazine, piperazine, and phenoxy groups. Anomalies in aromatic proton shifts (e.g., ~δ 8.0–8.5 ppm for triazole protons) indicate successful cyclization .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₃H₂₆N₆O₂) .
- X-ray Crystallography : Resolves spatial arrangement of the piperazine and triazole rings, critical for understanding steric hindrance in binding studies .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology : Use in vitro assays targeting receptors associated with triazolo-pyridazine derivatives (e.g., serotonin or dopamine receptors due to the piperazine moiety). Competitive binding assays (e.g., radioligand displacement) or enzymatic inhibition studies (e.g., kinase assays) are recommended . Dose-response curves (0.1–100 µM) and positive controls (e.g., known receptor antagonists) ensure data reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s pharmacological profile?
- Methodology :
- Modular Substitutions : Replace the 3,5-dimethylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor affinity .
- Bioisosteric Replacement : Substitute the propan-1-one linker with amide or sulfonamide groups to improve metabolic stability .
- Data Analysis : Compare IC₅₀ values across derivatives using multivariate regression to identify critical substituents .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Batch Consistency Checks : Verify compound purity (>95% via HPLC) and stereochemistry (if applicable) to rule out batch-specific impurities .
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line, incubation time). For example, antitumor activity discrepancies in MCF-7 vs. HeLa cells may arise from differential receptor expression .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- Quantitative Structure-Activity Relationship (QSAR) : Use ADMET predictors (e.g., SwissADME) to estimate bioavailability and blood-brain barrier penetration .
- Toxicity Profiling : Apply tools like ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., reactive ketone groups) .
Q. What experimental designs are optimal for in vivo efficacy and safety studies?
- Methodology :
- Rodent Models : Use Sprague-Dawley rats for pharmacokinetic studies (dose: 10–50 mg/kg, IV/oral) with plasma sampling over 24h .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) to detect organ-specific toxicity .
- Behavioral Assays : For CNS-targeted studies, employ forced swim tests (depression models) or rotarod tests (motor coordination) .
Key Challenges & Recommendations
- Synthetic Scalability : Microwave-assisted synthesis improves yield but requires specialized equipment .
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for assay protocols .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm receptor specificity in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
